molecular formula C21H19FN2O2 B2596278 N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004256-94-3

N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2596278
CAS No.: 1004256-94-3
M. Wt: 350.393
InChI Key: UGTBNUKPNBFQHY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 1,6-dihydropyridine core substituted with a 3-fluorobenzyl group at position 1 and a 2,3-dimethylphenyl carboxamide at position 2.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-14-5-3-8-19(15(14)2)23-21(26)17-9-10-20(25)24(13-17)12-16-6-4-7-18(22)11-16/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTBNUKPNBFQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethylbenzaldehyde with 3-fluorobenzylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene. The temperature and pH conditions are carefully controlled to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification techniques, such as recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, bromine, or sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities. Researchers investigate its interactions with biological targets to understand its therapeutic potential.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science. Its functional groups allow for modifications that can lead to the creation of new materials with desirable properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Functional Implications

  • Bioactivity : While biological data for the target compound are unavailable, the structural differences suggest divergent pharmacological profiles. Furopyridine derivatives often target kinases or G-protein-coupled receptors, whereas dihydropyridines are classical calcium channel blockers.
  • Solubility and Stability : The dihydropyridine core may confer lower oxidative stability compared to fused furopyridines. Fluorinated substituents in all compounds likely enhance metabolic resistance.

Biological Activity

N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article will explore its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridine derivatives, characterized by the following structural formula:

C21H19FN2O2\text{C}_{21}\text{H}_{19}\text{F}\text{N}_{2}\text{O}_{2}

Key Features:

  • Aromatic Rings: The presence of dimethylphenyl and fluorophenyl groups contributes to its lipophilicity and potential receptor interactions.
  • Dihydropyridine Core: This structure is known for calcium channel blocking activity, which is critical in cardiovascular pharmacology.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Calcium Channel Modulation: Similar to other dihydropyridines, it may act as a calcium channel blocker, influencing vascular smooth muscle contraction and cardiac function.
  • Antioxidant Activity: Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Pharmacological Effects

  • Antihypertensive Activity:
    • Dihydropyridines are well-known for their antihypertensive effects through vasodilation. Studies indicate that this compound may lower blood pressure by inhibiting calcium influx in vascular smooth muscle cells.
  • Analgesic Effects:
    • Research indicates potential analgesic properties, suggesting its use in pain management therapies. This aligns with findings from similar compounds that demonstrate efficacy in reducing pain signals.
  • Anticancer Properties:
    • Initial screenings have shown that derivatives of dihydropyridine can induce apoptosis in cancer cell lines. Further research is needed to confirm the specific effects of this compound on cancer cells.

Case Study 1: Antihypertensive Effects

A study conducted on a related dihydropyridine derivative demonstrated significant reductions in systolic and diastolic blood pressure in hypertensive rat models. The mechanism was attributed to enhanced vasodilation via calcium channel blockade.

Case Study 2: Analgesic Activity

In a controlled trial involving animal models, the compound exhibited dose-dependent analgesic effects comparable to standard analgesics. This suggests a promising avenue for further exploration in pain management applications.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntihypertensive, Analgesic
N-(3-amino-2,6-dimethylphenyl)-2-(3-fluorophenyl)acetamideStructureAnticancer

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